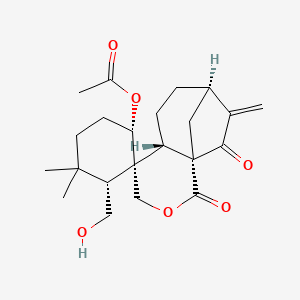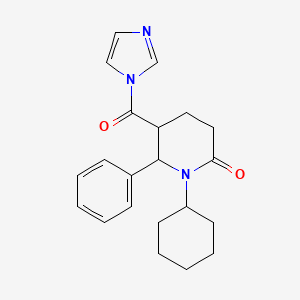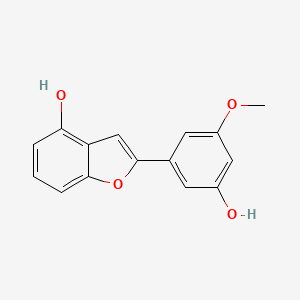
Lushanrubescensin H
Descripción general
Descripción
Lushanrubescensin H, also known as Rabdoternin H, is an ent-Kaurane diterpenoid . It is one of the bioactive components isolated from the plant Isodon rubescens . This plant has been widely used for decades to treat various ailments and has significant biological activities .
Molecular Structure Analysis
Lushanrubescensin H has a molecular formula of C22H30O6 . It contains a total of 61 bonds, including 31 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, and various ring structures .Physical And Chemical Properties Analysis
Lushanrubescensin H has a molecular weight of 390.5 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
Cytotoxic Activity
Lushanrubescensin H has shown potent cytotoxic activity. For instance, lushanrubescensin J, an ent-kauranoid dimer isolated from Isodon rubescens var. lushanensis, exhibited significant inhibitory activity against K562 cells, a type of cancer cell line, with an IC50 value of 0.93 µg/mL (Han et al., 2005).
Inhibition of Various Cancer Cell Lines
Various ent-kaurane diterpenoids, including lushanrubescensins, isolated from the same variant, have been evaluated for their inhibitory effects against multiple cancer cell lines, such as K562, Bcap37, BGC823, BIU87, CA, CNE, and Hela (Han et al., 2003).
Chemical Constituents Exploration
Research on Isodon lungshengensis, a related species, identified lushanrubescensin C as one of its chemical constituents. This exploration aids in understanding the chemical profile and potential therapeutic applications of these compounds (Bei, 2011).
Cytotoxic Activities in Diverse Diterpenoids
Ent-6,7-Secokaurane diterpenoids from Rabdosia serra, including lushanrubescensin J, showed weak to moderate cytotoxic activities against human cancer cell lines, indicating their potential as anticancer agents (Wang & Xuan, 2016).
Impact on Cell Cycle and Proliferation
The effect of 7-acetyl-lushanrubescensin A on cell proliferation and cell cycle in HL-60 myeloid leukemia cell line was studied, highlighting the compound's influence on cellular mechanisms relevant to cancer treatment (Ding-ding, 2010).
Isodon Rubescens Phylogenetic Relationships
A study on Isodon rubescens, which includes the lushan variant, revealed its phylogenetic relationships and intraspecific variation. This research is crucial for understanding the genetic diversity and potential therapeutic applications of different variants of this species (Lian et al., 2022).
Safety and Hazards
Direcciones Futuras
More well-designed preclinical and clinical studies are needed to confirm the reported therapeutic potential of Isodon rubescens, the plant from which Lushanrubescensin H is derived . This will provide updated information for the further development and application in the fields of functional foods and new drugs research .
Mecanismo De Acción
Target of Action
Lushanrubescensin H, an ent-Kaurane diterpenoid isolated from Isodon ternifolius , primarily targets tumor cell lines
Mode of Action
It has been found to exhibit significant anti-proliferative activity against tumor cell lines . This suggests that it may interact with cellular targets to inhibit cell division and growth, thereby suppressing the proliferation of tumor cells.
Result of Action
Lushanrubescensin H has been shown to have significant anti-proliferative activity against various tumor cell lines, including K562, Bcap37, BGC823, and CA . This suggests that the compound’s action results in the inhibition of tumor cell growth and proliferation.
Propiedades
IUPAC Name |
[(1S,1'S,3'R,5S,6S,9R)-3'-(hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O6/c1-12-14-5-6-15-21(9-14,18(12)25)19(26)27-11-22(15)16(10-23)20(3,4)8-7-17(22)28-13(2)24/h14-17,23H,1,5-11H2,2-4H3/t14-,15-,16-,17+,21+,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWOPLHURKGKQI-PTMKQUBYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C(C12COC(=O)C34C2CCC(C3)C(=C)C4=O)CO)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@H]([C@@]12COC(=O)[C@]34[C@H]2CC[C@H](C3)C(=C)C4=O)CO)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lushanrubescensin H | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B3037113.png)
![3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037114.png)
![3-[(2-chlorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037115.png)
![3-Chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B3037116.png)
![3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037117.png)

![1,3-Dimethyl-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3037119.png)
![(3-Chlorophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone](/img/structure/B3037121.png)
![1-{4-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B3037123.png)
![[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B3037124.png)
![3-[3,4-dihydro-2(1H)-isoquinolinyl]-1-(2-pyridinyl)-1-propanol](/img/structure/B3037126.png)
![(4-chlorophenyl)[5-(trifluoromethyl)-6,7-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3037133.png)
![2,6-Dimethyl-4-[(2-morpholino-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B3037134.png)
